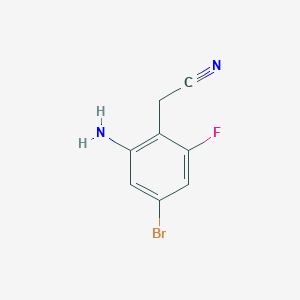

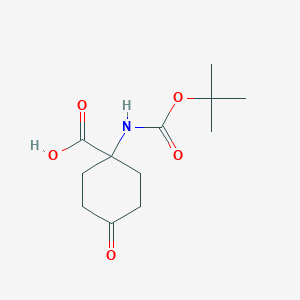

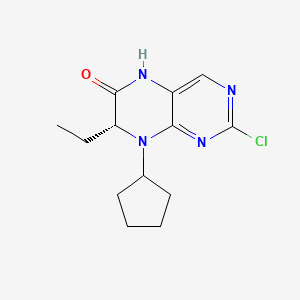

![molecular formula C10H12N2O B1292733 2-(tert-Butyl)oxazolo[4,5-c]pyridine CAS No. 873914-35-3](/img/structure/B1292733.png)

2-(tert-Butyl)oxazolo[4,5-c]pyridine

Vue d'ensemble

Description

The compound 2-(tert-Butyl)oxazolo[4,5-c]pyridine is a heterocyclic molecule that is part of a broader class of oxazolopyridines. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The papers provided do not directly discuss 2-(tert-Butyl)oxazolo[4,5-c]pyridine, but they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related oxazolopyridine derivatives often involves cyclization reactions and the use of metal-mediated processes. For instance, the oxidative cyclization of a pyridine derivative through cobalt(II) coordination has been shown to be a convenient route for the preparation of benzoxazolyl-pyridine compounds . Similarly, the metalation of 2-diethylaminooxazolo[4,5-b]pyridine with tert-butyllithium occurs regioselectively, which is indicative of the directing effects of substituents in these heterocyclic systems . These methods suggest that the synthesis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine could also involve metal-mediated cyclization or regioselective metalation steps.

Molecular Structure Analysis

Structural analysis of these compounds is often carried out using X-ray diffraction, which provides detailed information about the molecular conformation. For example, the X-ray diffraction analysis of a related compound showed a planar molecule with specific orientation of the oxygen atoms, indicating stabilizing interactions within the molecule . Such analyses are crucial for understanding the molecular geometry and potential reactivity of 2-(tert-Butyl)oxazolo[4,5-c]pyridine.

Chemical Reactions Analysis

The chemical reactivity of oxazolopyridines can be influenced by the presence of substituents, which can direct further functionalization of the molecule. The regioselective metalation mentioned earlier allows for the formation of various substituted derivatives, demonstrating the versatility of these heterocycles in chemical synthesis . This suggests that 2-(tert-Butyl)oxazolo[4,5-c]pyridine could also undergo similar reactions, leading to a range of potential derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolopyridines are influenced by their molecular structure. For instance, intramolecular hydrogen bonding can play a significant role in stabilizing the molecular conformation, as seen in the crystal and molecular structure analysis of related compounds . Additionally, the presence of tert-butyl groups can affect the solubility and steric properties of the molecule, which in turn can influence its reactivity and potential applications. The synthesis of novel benzamide derivatives in an ionic liquid medium also highlights the importance of reaction conditions in determining the yields and properties of the final products .

Applications De Recherche Scientifique

Antimicrobial Activities

2-(Substituted)oxazolo[4,5-b]pyridine derivatives have been investigated for their antimicrobial activities. These compounds demonstrated significant activity against various bacterial strains and drug-resistant isolates, as well as a fungus strain. Molecular docking and dynamics simulations were conducted using the DNA gyrase enzyme to evaluate the interactions. The compounds showed good to strong antimicrobial activities and were compliant with Lipinski and other restrictive rules (Celik, Erol, & Kuyucuklu, 2021).

Anticancer Drug Research

Oxazolo[4,5-b]pyridine derivatives were explored as potential antitumor agents targeting human DNA topoisomerase enzymes. Some of these derivatives displayed promising anticancer potential, exhibiting activity in inhibiting hTopo IIα. Molecular docking and dynamic simulations were also conducted to understand the inhibition activity of hTopo IIα, along with in silico ADME/Tox studies to predict drug-likeness and pharmacokinetic properties (Karatas et al., 2021).

Synthetic and Biological Evaluation

Recent advances in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons have been reviewed. This includes the synthesis of compounds from aminopyridinol derivatives or aminopyridines and the reactivity of substituents attached to ring carbon or nitrogen atoms. The synthetic and biological evaluation of these oxazolopyridines highlights their potential in organic and medicinal chemistry (Monier, Abdel-Latif, El‐Mekabaty, & Elattar, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2,3)9-12-7-6-11-5-4-8(7)13-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSGJYWVCRIWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(O1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647614 | |

| Record name | 2-tert-Butyl[1,3]oxazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)oxazolo[4,5-c]pyridine | |

CAS RN |

873914-35-3 | |

| Record name | 2-tert-Butyl[1,3]oxazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

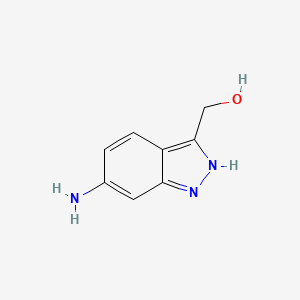

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)

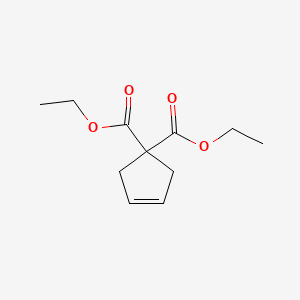

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)

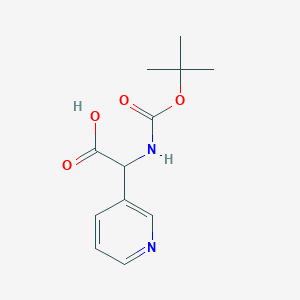

![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292655.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)